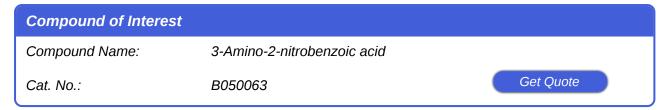


An In-depth Technical Guide to 3-Amino-2nitrobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-2-nitrobenzoic acid**, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for the synthesis of a closely related isomer, and its relevance in various research and development applications.

Core Physicochemical Data

3-Amino-2-nitrobenzoic acid and its isomers are foundational molecules in the synthesis of a wide array of more complex compounds. Below is a summary of their key quantitative properties.



Property	Value	Reference
Molecular Formula	C7H6N2O4	[1]
Molecular Weight	182.13 g/mol	
Monoisotopic Mass	182.03275668 Da	[1]
Melting Point	207-211 °C	
CAS Number	606-18-8 (for 2-Amino-3- nitrobenzoic acid)	
Appearance	Solid	
InChI Key	JJPIVRWTAGQTPQ- UHFFFAOYSA-N (for 2-Amino- 3-nitrobenzoic acid)	

Synthesis of 2-Amino-3-nitrobenzoic Acid: An Experimental Protocol

While specific protocols for **3-Amino-2-nitrobenzoic acid** are less common in readily available literature, the synthesis of its isomer, 2-Amino-3-nitrobenzoic acid, is well-documented. The following is a detailed experimental protocol for its preparation from 3-nitrophthalic acid, which serves as a representative synthetic pathway for this class of compounds. This multi-step synthesis involves monoesterification, acylation, and a Curtius rearrangement.[2][3]

Materials:

- 3-nitrophthalic acid
- Anhydrous methanol
- · Concentrated sulfuric acid
- Chloroform
- Thionyl chloride

Foundational & Exploratory





- Sodium azide
- Water

Procedure:

- · Monoesterification:
 - In a suitable reaction vessel, combine 100g of 3-nitrophthalic acid with 600ml of anhydrous methanol.
 - Carefully add 50ml of concentrated sulfuric acid to the mixture.
 - Heat the mixture to reflux. The reaction progress should be monitored using liquid chromatography until the starting material is consumed.
 - Upon completion, cool the reaction mixture to 0°C to induce crystallization of the monoesterification product, 2-carboxy-3-nitrobenzoic acid methyl ester.
 - Collect the crystals by filtration and dry them. An expected yield of approximately 90.4g
 with a purity of 98.8% can be achieved.[2]
- · Acyl Chloride Formation:
 - To the dried monoesterification product, add 300ml of chloroform and 50g of thionyl chloride.
 - Reflux the mixture. After the reaction is complete, cool the solution to obtain the acid chloride derivative.[2]
- · Curtius Rearrangement and Hydrolysis:
 - To the solution of the acid chloride, add 35g of sodium azide and allow the reaction to proceed at room temperature. Monitor the reaction's completion via liquid chromatography.
 - Following the completion of the rearrangement, add water and heat the mixture to hydrolyze the intermediate, yielding 2-amino-3-nitrobenzoic acid methyl ester.



• The final product can then be isolated and purified.

Synthetic Pathway and Experimental Workflow

The synthesis of 2-Amino-3-nitrobenzoic acid from 3-nitrophthalic acid is a multi-step process that is crucial for obtaining this valuable intermediate. The following diagram illustrates the key stages of this synthesis.

Caption: Synthesis workflow for 2-Amino-3-nitrobenzoic acid.

Applications in Research and Development

3-Amino-2-nitrobenzoic acid and its isomers are valuable precursors in the synthesis of a variety of organic molecules. They are particularly significant in the development of pharmaceuticals and dyes.[4][5] The presence of the amino and nitro functional groups on the benzoic acid core allows for a diverse range of chemical modifications, making it a versatile building block for complex molecular architectures.[5][6]

In medicinal chemistry, derivatives of aminonitrobenzoic acids are being explored for their potential as therapeutic agents, including anticancer and antimicrobial compounds.[5] For instance, the isomer 4-Amino-3-nitrobenzoic acid has been identified as a potential inhibitor of the trans-sialidase enzyme, which is a target for the development of treatments for Chagas disease.[7] Furthermore, these compounds serve as key starting materials for the synthesis of heterocyclic compounds like quinazolines and benzodiazepines, which are classes of molecules with significant pharmacological properties.[5]

The reactivity of the amino group allows for diazotization reactions, which are fundamental in the synthesis of azo dyes used extensively in the textile industry.[4] In biochemical research, these compounds can be used as reagents in assays to study enzyme activity and inhibition.[4] The reduction of the nitro group to a second amino group opens up pathways to diaminobenzoic acid derivatives, which are also important synthetic intermediates.[6]

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